molecular formula C29H38N5O+ B10860252 57Hbp7xks9 CAS No. 1224953-72-3

57Hbp7xks9

Cat. No.: B10860252
CAS No.: 1224953-72-3
M. Wt: 472.6 g/mol
InChI Key: XJSTVCBWJAUVAR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KIO-301 is a molecular photoswitch compound developed by Kiora Pharmaceuticals. It is designed to restore vision in patients with inherited retinal diseases such as retinitis pigmentosa, choroideremia, and Stargardt disease. This compound selectively targets retinal ganglion cells, turning them into light-sensing cells, thereby bypassing degenerated photoreceptors and enabling the perception of light .

Preparation Methods

KIO-301 is synthesized as an azobenzene photoswitch compound. The synthetic route involves the formation of an azobenzene core, which is known for its ability to undergo reversible photoisomerization. The preparation involves the following steps:

    Formation of Azobenzene Core: The synthesis begins with the formation of the azobenzene core through a diazotization reaction followed by coupling with aniline derivatives.

    Functionalization: The azobenzene core is then functionalized with various substituents to enhance its photoswitching properties and selectivity for retinal ganglion cells.

    Purification: The final compound is purified using chromatographic techniques to achieve high purity

Chemical Reactions Analysis

KIO-301 undergoes several types of chemical reactions:

    Photoisomerization: The primary reaction is reversible photoisomerization, where the compound switches between trans and cis forms upon exposure to light. This reaction is crucial for its function as a photoswitch.

    Oxidation and Reduction: KIO-301 can undergo oxidation and reduction reactions, which may affect its stability and activity.

    Substitution Reactions:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include the trans and cis isomers of KIO-301, which have different photophysical properties.

Scientific Research Applications

KIO-301 has several scientific research applications:

Mechanism of Action

KIO-301 exerts its effects through a mechanism involving photoisomerization. In the absence of light, the compound is in an “off” position. Upon exposure to light, it changes shape to an “on” position, which activates retinal ganglion cells. These cells then transmit signals to the brain’s visual cortex, enabling the perception of light. The molecular targets include voltage-gated ion channels, such as hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels .

Comparison with Similar Compounds

KIO-301 is unique among photoswitchable molecules due to its selective targeting of retinal ganglion cells and its ability to restore vision in patients with retinal degenerative diseases. Similar compounds include:

KIO-301 stands out due to its clinical efficacy and safety profile demonstrated in human trials .

Properties

CAS No.

1224953-72-3

Molecular Formula

C29H38N5O+

Molecular Weight

472.6 g/mol

IUPAC Name

[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium

InChI

InChI=1S/C29H37N5O/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4/h9-21H,5-8,22-23H2,1-4H3/p+1

InChI Key

XJSTVCBWJAUVAR-UHFFFAOYSA-O

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.